molecular formula C10H23ClOSi B1608407 tert-Butyl(4-chlorobutoxy)dimethylsilane CAS No. 89031-83-4

tert-Butyl(4-chlorobutoxy)dimethylsilane

Cat. No.: B1608407
CAS No.: 89031-83-4
M. Wt: 222.83 g/mol
InChI Key: MTQPZXNVDIKRAK-UHFFFAOYSA-N
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Description

Significance of the tert-Butyldimethylsilyl (TBDMS) Protecting Group in Modern Organic Synthesis

In the intricate field of modern organic synthesis, the ability to selectively mask a reactive functional group while transformations are carried out elsewhere in the molecule is paramount. The tert-Butyldimethylsilyl (TBDMS or TBS) group is a cornerstone of this strategy, serving as a robust protecting group for alcohols. total-synthesis.comwikipedia.org Introduced by E.J. Corey in 1972, the TBDMS group became a significant advancement over simpler silyl (B83357) ethers like trimethylsilyl (B98337) (TMS), which were often too labile for many synthetic applications. total-synthesis.comorganic-chemistry.org

The efficacy of the TBDMS group stems from the steric bulk provided by the tert-butyl substituent. fiveable.me This steric hindrance makes the resulting tert-butyldimethylsilyl ether kinetically stable and resistant to a wide array of reaction conditions, including many acidic, basic, and oxidative environments. total-synthesis.comfiveable.me This stability allows chemists to perform a variety of synthetic manipulations on other parts of a complex molecule without affecting the protected alcohol. fiveable.me

Despite their stability, TBDMS ethers can be selectively removed under mild conditions when the protection is no longer needed. wikipedia.org The most common method for deprotection involves the use of fluoride (B91410) ion sources, such as tetra-n-butylammonium fluoride (TBAF), which exploit the high affinity of silicon for fluorine to cleave the silicon-oxygen bond. organic-chemistry.orgharvard.edu The combination of robust protection and selective deprotection has made the TBDMS group an indispensable tool in the synthesis of natural products, pharmaceuticals, and other complex organic molecules. total-synthesis.com

Table 1: Relative Stability of Common Silyl Ethers to Hydrolysis

This table compares the relative stability of different silyl ether protecting groups under acidic and basic conditions. The values indicate how many times more stable the group is compared to the Trimethylsilyl (TMS) group.

Silyl Ether GroupAbbreviationRelative Stability to AcidRelative Stability to Base
TrimethylsilylTMS11
TriethylsilylTES6410-100
tert-Butyldimethylsilyl TBDMS/TBS 20,000 ~20,000
TriisopropylsilylTIPS700,000100,000
tert-ButyldiphenylsilylTBDPS5,000,000~20,000
Data sourced from multiple references. total-synthesis.comwikipedia.org

Overview of Halogenated Alkyl Silyl Ethers as Versatile Building Blocks

Halogenated compounds are fundamental building blocks in organic synthesis, prized for their versatility and predictable reactivity. The carbon-halogen bond serves as a reliable functional handle for a multitude of chemical transformations, including metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and C-H activation pathways. This allows for the precise and strategic introduction of new functional groups and the construction of complex molecular architectures. researchgate.net

When the features of a silyl ether are combined with a halogenated alkyl chain, the resulting molecule becomes a bifunctional building block. Halogenated alkyl silyl ethers merge the protective qualities of the silyl group with the reactive potential of the alkyl halide. This duality is highly valuable in multi-step syntheses where a protected alcohol needs to be tethered to another molecular fragment. The silyl ether end can mask a hydroxyl group, while the halogenated end of the alkyl chain is available for bond-forming reactions. These building blocks are instrumental in modular synthesis strategies, enabling the efficient assembly of diverse and complex molecules. rsc.org

Rationale for the Study of tert-Butyl(4-chlorobutoxy)dimethylsilane in Advanced Chemical Research

The specific compound, this compound, is an exemplary case of a halogenated alkyl silyl ether building block. Its structure, featuring a TBDMS ether linked to a four-carbon chain terminated by a chlorine atom, makes it a subject of interest in advanced chemical research. sigmaaldrich.com The rationale for its study is rooted in its potential as a versatile synthetic intermediate for creating molecules with precisely defined structures.

The TBDMS group provides stable protection for a hydroxyl functionality, which can be revealed at a later synthetic stage. Simultaneously, the 4-chlorobutyl portion of the molecule offers a reactive site for nucleophilic substitution or other coupling reactions. This allows for the introduction of a protected four-carbon linker into a target molecule. For instance, the terminal chloride can be displaced by a variety of nucleophiles to form new carbon-carbon or carbon-heteroatom bonds, effectively elongating a carbon skeleton or introducing new functional groups. This bifunctional nature makes it a valuable reagent for synthesizing complex organic structures, such as those found in pharmaceuticals, agrochemicals, and materials science.

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number 89031-83-4 sigmaaldrich.com
Molecular Formula C₁₀H₂₃ClOSi sigmaaldrich.com
Molecular Weight 222.83 g/mol sigmaaldrich.com
Physical Form Liquid sigmaaldrich.com
Boiling Point 201 °C sigmaaldrich.com
Density 0.87 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.439 sigmaaldrich.com
Data sourced from Sigma-Aldrich. sigmaaldrich.com

The study of this and related halogenated silyl ethers allows chemists to develop new synthetic methodologies and to access novel molecular scaffolds with greater efficiency.

Table 3: Comparison of Related Halogenated Butoxy Silyl Ethers

This table highlights structurally similar compounds where the halogen atom is varied, illustrating the modular nature of these building blocks.

Compound NameCAS NumberMolecular Weight ( g/mol )Halogen
This compound 89031-83-4222.83Chlorine
(4-Bromobutoxy)(tert-butyl)dimethylsilane89043-32-3267.28Bromine
tert-Butyl(4-iodobutoxy)dimethylsilane92511-12-1314.28Iodine
Data sourced from various chemical suppliers. sigmaaldrich.comsigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl-(4-chlorobutoxy)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23ClOSi/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQPZXNVDIKRAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23ClOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391971
Record name tert-Butyl(4-chlorobutoxy)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89031-83-4
Record name tert-Butyl(4-chlorobutoxy)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Tert Butyl 4 Chlorobutoxy Dimethylsilane

Established Synthetic Routes

The most common and well-documented method for the synthesis of tert-butyl(4-chlorobutoxy)dimethylsilane involves the silylation of 4-chlorobutanol.

Silylation of 4-Chlorobutanol with tert-Butyldimethylsilyl Chloride (TBSCl)

The protection of the primary alcohol in 4-chlorobutanol is typically accomplished using tert-butyldimethylsilyl chloride (TBSCl). This reaction forms a stable tert-butyldimethylsilyl (TBS) ether, leaving the chloro group available for subsequent transformations. The general reaction is as follows:

HO(CH₂)₄Cl + (CH₃)₃CSi(CH₃)₂Cl → (CH₃)₃CSi(CH₃)₂O(CH₂)₄Cl + HCl

This reaction is usually performed in the presence of a base to neutralize the hydrochloric acid byproduct. organic-chemistry.org

The efficiency of the silylation of alcohols is highly dependent on the reaction conditions. Key factors include the choice of solvent and the base used as a catalyst and acid scavenger.

Solvent Effects: The polarity of the solvent can significantly influence the rate and yield of silylation reactions. Polar aprotic solvents are often favored. Dimethylformamide (DMF) is a commonly used solvent for the silylation of alcohols with TBSCl, often leading to high yields. organic-chemistry.org The use of DMF is believed to accelerate the reaction through a solvent-catalyzed pathway. organic-chemistry.org However, other solvents such as dichloromethane (B109758) (CH₂Cl₂) can also be employed, sometimes simplifying the purification process, though the reaction may be slower. nih.gov

A study on the catalyst-free silylation of 3-phenyl-1-propanol (B195566) with tert-butyldimethylsilyl chloride highlighted the significant impact of the solvent on reaction yield. While not the specific substrate of focus, the findings offer valuable insights into the behavior of different solvents in silylation reactions.

SolventYield (%)
Dimethylformamide (DMF)37
Dimethyl sulfoxide (B87167) (DMSO) 75
Dichloromethane (CH₂Cl₂)15
Tetrahydrofuran (B95107) (THF)10
Hexane (B92381)<5
Ethyl acetate (B1210297) (AcOEt)12
Acetonitrile (MeCN)21
Table 1: Effect of solvent on the silylation of 3-phenyl-1-propanol. Data sourced from a study on catalyst-free silylation, providing a comparative perspective on solvent efficiency. psu.edu

Base Catalysis: The choice of base is crucial for the successful silylation of alcohols. Imidazole (B134444) is a widely used base for this purpose, often in stoichiometric excess. organic-chemistry.org It is believed to act not just as a proton scavenger but also as a nucleophilic catalyst, forming a highly reactive silylating intermediate, N-tert-butyldimethylsilylimidazole. organic-chemistry.org Other amine bases such as triethylamine (B128534) and pyridine (B92270) can also be used. nih.gov The combination of TBSCl and imidazole in DMF is a classic and reliable method for the protection of alcohols. organic-chemistry.org The addition of catalytic amounts of substances like iodine has also been shown to significantly accelerate the silylation of alcohols in the presence of N-methylimidazole (NMI). researchgate.net

For any synthetic procedure, reaction efficiency and scalability are of paramount importance. High yields and the use of readily available, cost-effective reagents are desirable. The silylation of 4-chlorobutanol with TBSCl and imidazole in DMF is generally an efficient process, often providing high yields of the desired product.

When considering the scalability of this reaction for industrial production, several factors must be taken into account. These include:

Reagent Cost and Availability: TBSCl, imidazole, and DMF are all commercially available and relatively inexpensive, making this route economically viable for larger scale synthesis.

Reaction Time and Temperature: Optimizing reaction time and temperature is crucial for maximizing throughput. While some silylations can be performed at room temperature, gentle heating may be required to drive the reaction to completion in a reasonable timeframe.

Workup and Purification: The removal of the imidazole hydrochloride byproduct and the solvent (DMF) are key considerations for large-scale workup. The use of less polar solvents, where feasible, can simplify purification.

Process Safety: The flammability and potential toxicity of the solvents and reagents must be carefully managed in an industrial setting.

Exploration of Alternative Synthetic Pathways

While the silylation of 4-chlorobutanol with TBSCl is the most established route, alternative methods for the formation of silyl (B83357) ethers exist and could be applied to the synthesis of the target compound. One notable alternative involves a catalyst-free approach.

Research has demonstrated that the silylation of alcohols can proceed smoothly at room temperature without a catalyst by using a mixture of dimethyl sulfoxide (DMSO) and hexane as the solvent system. psu.edu In a study, the reaction of various alcohols with tert-butyldimethylsilyl chloride in a DMSO-hexane mixture afforded the corresponding silyl ethers in high yields. psu.edu This method circumvents the need for a base catalyst like imidazole, which can simplify the purification process by avoiding the formation of ammonium (B1175870) salts. psu.edu

Another area of exploration involves the use of different silylating agents. While TBSCl is the most common, other silyl halides or silyl triflates with varying steric bulk and reactivity could potentially be used to synthesize analogs of the target compound. organic-chemistry.org

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry encourage the development of more environmentally benign synthetic methods. In the context of synthesizing this compound, several approaches can be considered to improve the environmental footprint of the process.

The previously mentioned catalyst-free silylation in a DMSO-hexane mixture can be considered a step towards a greener process as it eliminates the need for a base, thereby reducing waste. psu.edu

Furthermore, the development of catalytic systems for silylation is a major focus of green chemistry research. bohrium.com The use of catalytic amounts of a substance to promote the reaction is inherently more atom-economical than using stoichiometric reagents. Various catalytic systems have been explored for the silylation of alcohols, including:

Iodine: Molecular iodine has been shown to be an efficient catalyst for silylation reactions. bohrium.com

Transition Metal Catalysts: Rhodium-based catalysts have been developed for the O-silylation of alcohols with vinylsilanes. organic-chemistry.org

Solid-supported Catalysts: Immobilizing catalysts on a solid support, such as in bonded fluorous phase catalysis, allows for easy separation and recycling of the catalyst, a key principle of green chemistry. rsc.orgresearchgate.net

These catalytic approaches, while not yet specifically reported for the synthesis of this compound, represent promising avenues for the development of more sustainable synthetic routes.

Chemical Reactivity and Transformations of Tert Butyl 4 Chlorobutoxy Dimethylsilane

Reactivity of the 4-Chlorobutoxy Moiety

The terminal alkyl chloride of the butoxy chain is the more reactive site under many conditions, behaving as a typical primary alkyl halide. It readily participates in reactions involving the carbon-chlorine bond, such as nucleophilic substitutions and the formation of organometallic intermediates.

The primary chloride in tert-butyl(4-chlorobutoxy)dimethylsilane is susceptible to displacement by a variety of nucleophiles in classic SN2 reactions. This allows for the straightforward interconversion of the chloro group into other important functional groups. vanderbilt.edu Halides are effective leaving groups, with reactivity in SN2 reactions following the order I > Br > Cl. vanderbilt.edu

Common transformations include the synthesis of azides, nitriles, and other ethers. For instance, reaction with sodium azide (B81097) (NaN₃) introduces the azido (B1232118) group, which can be subsequently reduced to a primary amine. Similarly, displacement with sodium cyanide (NaCN) yields the corresponding nitrile, a versatile intermediate that can be hydrolyzed to a carboxylic acid or reduced to a primary amine. vanderbilt.edu

These substitutions are fundamental for elaborating the carbon skeleton or introducing new functionalities while the sterically hindered tert-butyldimethylsilyl ether protects the alcohol. fiveable.me

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile Reagent(s) Product Functional Group
Azide Sodium Azide (NaN₃) R-N₃
Cyanide Sodium Cyanide (NaCN), DMSO R-C≡N
Iodide Sodium Iodide (NaI), Acetone (B3395972) R-I

The carbon-chlorine bond can be converted into a carbon-metal bond, generating highly reactive organometallic species. These reagents are powerful nucleophiles and strong bases, enabling the formation of new carbon-carbon bonds. sigmaaldrich.com

The reaction of this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, [4-(tert-butyldimethylsilyloxy)butyl]magnesium chloride. sigmaaldrich.comchemguide.co.uk The process involves the insertion of a magnesium atom into the carbon-halogen bond. alfredstate.edu

The reaction must be conducted under strictly anhydrous (dry) conditions, as Grignard reagents are highly basic and react readily with water or other protic sources, which would quench the reagent to form an alkane. chemguide.co.uk Activation of the magnesium surface, often with a small crystal of iodine or 1,2-dibromoethane, is typically required to initiate the reaction. stackexchange.com

Table 2: Conditions for Grignard Reagent Formation

Component Purpose
Magnesium Turnings Source of the metal atom for insertion into the C-Cl bond.
Anhydrous Ether (e.g., THF, Et₂O) Solvent that stabilizes the Grignard reagent. chemguide.co.uk
Iodine (I₂) or 1,2-Dibromoethane Activator to clean the magnesium surface and initiate the reaction. stackexchange.com

The Grignard reagent derived from this compound is a versatile nucleophile used to form new carbon-carbon bonds. Its primary application is in reactions with electrophiles, most notably carbonyl compounds. chemguide.co.uk

Scope:

Reaction with Aldehydes and Ketones: It adds to aldehydes to form secondary alcohols and to ketones to yield tertiary alcohols after acidic workup. chemguide.co.uk This provides a reliable method for extending the carbon chain and creating complex alcohols.

Reaction with Carbon Dioxide: Carboxylation of the Grignard reagent by bubbling dry carbon dioxide through the solution, followed by acidic workup, produces a carboxylic acid. chemguide.co.uk

Reaction with Esters: It can react with esters to form tertiary alcohols, where two equivalents of the Grignard reagent add to the ester carbonyl group.

Limitations:

Basicity: The strong basicity of the Grignard reagent limits its use with substrates containing acidic protons (e.g., alcohols, amines, carboxylic acids), as it will act as a base rather than a nucleophile. sigmaaldrich.com

Steric Hindrance: Reactions with highly sterically hindered ketones may be slow or fail.

Halogen-Metal Exchange: In some cases, particularly with other halides present in the reaction mixture, a halogen-metal exchange can occur, leading to undesired products. rsc.org

Stability of the Silyl (B83357) Ether: While the TBDMS ether is generally stable to Grignard reagents, prolonged reaction times or elevated temperatures could potentially lead to cleavage, especially with certain additives. researchgate.net

The chloride of this compound can be exchanged for other halogens, most commonly iodide, via the Finkelstein reaction. vanderbilt.edu This reaction involves treating the alkyl chloride with an alkali metal iodide, such as sodium iodide (NaI), in a solvent like acetone. The equilibrium is driven towards the product, tert-butyl(4-iodobutoxy)dimethylsilane, because sodium chloride (NaCl) is insoluble in acetone and precipitates out of the solution. vanderbilt.edu

The resulting iodo-analogue, tert-butyl(4-iodobutoxy)dimethylsilane, is significantly more reactive than the parent chloride in nucleophilic substitution and organometallic formation reactions due to the lower bond strength of the C-I bond and the better leaving group ability of iodide. vanderbilt.edu This derivative is often synthesized as an intermediate to accelerate subsequent synthetic steps. lookchem.comkennesaw.edu The conversion to the iodo-derivative is also useful for preparing organolithium reagents through lithium-halogen exchange, a reaction that is less efficient with alkyl chlorides. harvard.edu

Formation of Organometallic Reagents

Reactivity of the tert-Butyldimethylsilyl Ether Moiety

The tert-butyldimethylsilyl (TBDMS) ether serves as a protecting group for the primary alcohol. wikipedia.org The TBDMS group is valued for its considerable steric bulk, which makes it robust and stable under a wide range of reaction conditions that would affect a free alcohol. fiveable.me It is approximately 10,000 times more stable towards hydrolysis than the less hindered trimethylsilyl (B98337) (TMS) ether. organic-chemistry.org

The TBDMS ether is resistant to:

Weakly acidic and basic conditions. organic-chemistry.org

Nucleophiles and organometallic reagents (including Grignard reagents). researchgate.net

Many oxidizing and reducing agents.

The primary reactivity of the TBDMS ether is its cleavage (deprotection) to regenerate the alcohol. This is typically achieved under specific conditions that target the silicon-oxygen bond. The most common method for deprotection involves the use of a fluoride (B91410) ion source, such as tetra-n-butylammonium fluoride (TBAF) in THF. organic-chemistry.org The high affinity of silicon for fluoride (the Si-F bond is very strong) is the driving force for this reaction. organic-chemistry.org Alternatively, acidic conditions, such as acetic acid in an aqueous solution or acetyl chloride in methanol, can also be employed to cleave the silyl ether. organic-chemistry.org

Selective deprotection is possible; for example, certain conditions can cleave TBDMS ethers while leaving more robust silyl ethers like tert-butyldiphenylsilyl (TBDPS) ethers intact. researchgate.net

Table 3: Common Reagents for TBDMS Ether Cleavage

Reagent(s) Solvent Key Feature
Tetra-n-butylammonium fluoride (TBAF) Tetrahydrofuran (THF) Most common method; highly selective for silicon. organic-chemistry.org
Hydrofluoric acid (HF) Acetonitrile/Pyridine (B92270) Effective but more hazardous.
Acetic Acid / Water Tetrahydrofuran (THF) Mild acidic conditions. organic-chemistry.org
Acetyl Chloride / Methanol Methanol Generates HCl in situ for cleavage. organic-chemistry.org

Mechanisms and Selectivity of Silyl Ether Cleavage

The TBDMS ether is a popular protecting group for alcohols due to its ease of introduction and its stability under a variety of reaction conditions. iwu.edu Its cleavage, or deprotection, can be achieved under either acidic or fluoride-mediated conditions, often with a high degree of selectivity. iwu.edugelest.com

The acid-catalyzed cleavage of silyl ethers is a common deprotection strategy. researchgate.net The mechanism involves the protonation of the ether oxygen, making it a better leaving group. total-synthesis.com A nucleophile, typically the solvent like water or methanol, then attacks the silicon center. total-synthesis.comechemi.com This process is thought to proceed through a pentavalent silicon intermediate. total-synthesis.comechemi.comstackexchange.com

The rate of acid-catalyzed hydrolysis is highly dependent on steric hindrance around the silicon atom and the oxygen atom of the alcohol. stackexchange.com This steric effect is the primary driver for chemoselectivity in deprotection reactions. echemi.comstackexchange.com The general order of stability for silyl ethers under acidic conditions is Trimethylsilyl (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBDMS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS). chem-station.comnih.gov This allows for the selective removal of a less sterically hindered silyl group in the presence of a bulkier one. For instance, primary TBDMS ethers can be selectively deprotected in the presence of secondary or tertiary TBDMS ethers under carefully controlled acidic conditions. stackexchange.com A variety of acidic reagents can be employed, including aqueous acetic acid, pyridinium (B92312) p-toluenesulfonate (PPTS), and acetyl chloride in methanol, which generates HCl in situ. organic-chemistry.orgorganic-chemistry.org

Fluoride ions are exceptionally effective for cleaving silicon-oxygen bonds. nih.gov The most common reagent for this purpose is tetrabutylammonium (B224687) fluoride (TBAF), typically used as a solution in tetrahydrofuran (THF). gelest.comorganic-chemistry.org The deprotection mechanism is initiated by the nucleophilic attack of the fluoride ion on the silicon atom. organic-chemistry.orgyoutube.com This attack is favorable because silicon can expand its octet to form a stable, pentacoordinate intermediate. total-synthesis.comchem-station.comorganic-chemistry.org

The driving force for the reaction is the formation of the very strong silicon-fluorine bond, which is significantly stronger (by about 30 kcal/mol) than the silicon-oxygen bond. chem-station.com The reaction ultimately yields the deprotected alcohol, a fluorosilane byproduct, and the tetrabutylammonium alkoxide. chem-station.comyoutube.com A subsequent acidic workup is often used to protonate the resulting alkoxide to furnish the final alcohol product. youtube.com While highly effective, TBAF is quite basic and can cause side reactions with base-sensitive substrates. iwu.educhem-station.com To mitigate this, buffered fluoride sources like HF-pyridine are sometimes used. chem-station.comchemspider.com

The differential stability of the TBDMS group compared to other protecting groups allows for highly selective transformations in complex molecules. iwu.edu Numerous methods have been developed to chemoselectively cleave TBDMS ethers while leaving other functional groups, such as esters, Boc groups, and even other silyl ethers, intact. iwu.eduorganic-chemistry.org

For instance, alkyl TBDMS ethers can be selectively cleaved in the presence of aryl TBDMS ethers. organic-chemistry.orgresearchgate.net This selectivity arises from the greater stability of the aryl silyl ether. Conversely, specific reagents have been developed to selectively deprotect phenolic TBDMS ethers in the presence of alkyl TBDMS ethers. scielo.brelsevierpure.com Potassium bifluoride (KHF2) in methanol, for example, has been shown to be highly selective for the cleavage of phenolic TBDMS groups. nih.gov The choice of reagent and reaction conditions is crucial for achieving the desired chemoselectivity. stackexchange.com

Table 1: Reagents for Chemoselective Deprotection of TBDMS Ethers
ReagentSelective CleavageGroups ToleratedReference
Iron(III) TosylateAlkyl TBDMS EthersPhenolic TBDMS ethers, TBDPS ethers, Boc group iwu.edu
Sodium Cyanide (NaCN) in EthanolPhenolic TBDMS Ethers- scielo.br
Acetyl Chloride in MethanolAlkyl TBDMS EthersAryl TBDMS ethers, Acetyl, Benzoyl, Benzyl (B1604629), Ester organic-chemistry.org
Potassium Bifluoride (KHF₂) in MethanolPhenolic TBDMS EthersAlkyl TBDMS ethers, Carboxylic esters, Phenolic acetates nih.gov
Tetrabutylammonium Tribromide in MethanolTBDMS EthersIsopropylidine, Bn, Ac, Bz, THP, TBDPS groups organic-chemistry.org
SelectfluorAlkyl silyl ethers (TBDMS, TIPS, TBDPS)Aryl silyl ethers acs.org

Functional Group Interconversions Involving the Silane (B1218182) Group (e.g., Fleming-Tamao Oxidation, Hiyama Coupling)

Beyond its role as a protecting group, the silane moiety can participate in powerful carbon-carbon and carbon-oxygen bond-forming reactions.

The Fleming-Tamao oxidation provides a method to convert a carbon-silicon bond into a carbon-oxygen bond, effectively transforming the silane into an alcohol. jk-sci.comsynarchive.comwikipedia.org This reaction is stereospecific, with retention of configuration at the carbon center that was attached to the silicon. jk-sci.comwikipedia.org This transformation allows the silyl group to be used as a "masked hydroxyl group". organic-chemistry.org The reaction typically involves a two-step sequence where a stable organosilane (like a dimethylphenylsilyl group) is first activated to a more reactive halosilane, which is then oxidized using a peroxy acid or hydrogen peroxide. wikipedia.orgorganic-chemistry.org

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organosilane and an organic halide. wikipedia.orgorganic-chemistry.orgnumberanalytics.com This reaction requires activation of the organosilane, usually with a fluoride source like TBAF or a base, which generates a hypervalent silicon species that facilitates transmetalation to the palladium center. organic-chemistry.org The Hiyama coupling is valued for its use of organosilanes, which are generally low in toxicity and easy to prepare. organic-chemistry.orgnumberanalytics.com It tolerates a wide range of functional groups and can be used to form both sp²-sp² and sp²-sp³ carbon-carbon bonds. wikipedia.org In the context of this compound, the chloroalkyl chain could potentially serve as the organic halide partner after the silyl ether has been transformed into a suitable organosilane for coupling.

Table 2: Key Functional Group Interconversions
ReactionTransformationKey FeaturesReference
Fleming-Tamao OxidationC-Si bond → C-O bond (Alcohol)Stereospecific (retention); Silyl group acts as a masked hydroxyl. jk-sci.comwikipedia.orgorganic-chemistry.org
Hiyama CouplingR-Si + R'-X → R-R'Palladium-catalyzed; Requires fluoride or base activation; Low toxicity of silane reagents. wikipedia.orgorganic-chemistry.orgnumberanalytics.com

Exploiting Multiple Reactive Centers in Tandem and Cascade Reactions

The presence of both a silyl ether and an alkyl chloride in this compound offers the potential for designing tandem or cascade reactions. These reaction sequences, where multiple bonds are formed in a single pot, are highly efficient for building molecular complexity.

For example, the alkyl chloride moiety can undergo nucleophilic substitution. A silyl lithium reagent, for instance, can displace the chloride to form a new tetraorganosilane. researchgate.net This newly formed C-Si bond could then be subjected to a Fleming-Tamao oxidation or a Hiyama coupling.

Alternatively, the alkyl chloride can be activated by a Lewis acid, such as indium(III) bromide, to react with a silyl enolate in an α-alkylation reaction. organic-chemistry.org In a hypothetical tandem reaction with this compound, one could first deprotect the silyl ether to unmask the alcohol, which is then converted to a silyl enolate. An intramolecular or intermolecular reaction with the chloroalkyl chain could then be triggered.

Furthermore, radical cascade reactions could be envisioned. Photoredox or transition-metal catalysis could be employed to generate a radical at the alkyl chloride position, which could then participate in a cascade sequence, potentially involving additions to other unsaturated systems. cmu.eduprinceton.edu The ability to selectively address either the silyl ether or the alkyl chloride end of the molecule first, or to have them react in a concerted fashion, makes this compound a versatile building block for complex organic synthesis.

Role in Protecting Group Chemistry

General Principles of tert-Butyldimethylsilyl (TBDMS) Protection of Alcohols

The protection of alcohols as tert-butyldimethylsilyl ethers is a cornerstone of modern organic synthesis, allowing for the temporary masking of the hydroxyl group's reactivity. This strategy is essential when performing reactions on other parts of a molecule that would otherwise be incompatible with a free hydroxyl group. The TBDMS group, introduced by E.J. Corey and A. Venkateswarlu in 1972, offers a significant stability advantage over simpler silyl (B83357) ethers like trimethylsilyl (B98337) (TMS) ethers.

The formation of a TBDMS ether typically involves the reaction of an alcohol with a silylating agent, such as tert-butyldimethylsilyl chloride (TBDMS-Cl), in the presence of a base. Imidazole (B134444) is a commonly used catalyst and base in this transformation. The reaction proceeds via nucleophilic attack of the alcohol's oxygen atom on the silicon atom of the silyl chloride, leading to the displacement of the chloride ion and the formation of the stable silyl ether.

Influence of Steric and Electronic Properties of the TBDMS Group on Reactivity

The reactivity and selectivity of the TBDMS group are heavily influenced by its distinct steric and electronic characteristics. The large tert-butyl group attached to the silicon atom provides significant steric bulk. This steric hindrance is a key factor in the selective protection of less sterically hindered alcohols. For instance, primary alcohols will react preferentially over secondary or tertiary alcohols, allowing for chemoselective protection in polyhydroxylated compounds.

From an electronic standpoint, the silicon atom in the TBDMS group is electropositive, making it susceptible to nucleophilic attack. However, the electron-donating nature of the alkyl groups attached to the silicon can modulate this effect. The combination of these steric and electronic properties dictates the stability and reactivity of the resulting TBDMS ether.

Stability and Compatibility of TBDMS Ethers under Diverse Reaction Conditions

A major advantage of the TBDMS protecting group is its remarkable stability across a wide range of reaction conditions. TBDMS ethers are generally stable to basic conditions, many organometallic reagents (like Grignard and organolithium reagents), and various oxidizing and reducing agents. This robustness allows for a broad scope of chemical transformations to be carried out on the protected molecule without affecting the masked hydroxyl group.

While stable to many reagents, TBDMS ethers can be cleaved under acidic conditions or, more commonly, with fluoride (B91410) ion sources. The susceptibility to acidic cleavage is significantly lower than that of TMS ethers, providing a wider window of compatibility with acidic reagents. The relative stability of different silyl ethers under acidic and basic conditions is a critical factor in planning orthogonal protection strategies.

Table 1: Relative Stability of Common Silyl Ethers

Silyl Ether Relative Stability to Acid Relative Stability to Base
TMS (Trimethylsilyl) 1 1
TES (Triethylsilyl) 64 10-100
TBDMS (tert-Butyldimethylsilyl) 20,000 ~20,000
TIPS (Triisopropylsilyl) 700,000 100,000
TBDPS (tert-Butyldiphenylsilyl) 5,000,000 ~20,000

Data sourced from multiple organic chemistry resources.

Strategic Application in Selective Hydroxyl Protection in Complex Synthesis

The selective protection of hydroxyl groups is a critical challenge in the synthesis of complex natural products and pharmaceuticals, which often contain multiple hydroxyl groups of varying reactivity. The TBDMS group plays a pivotal role in these endeavors due to the ability to selectively protect primary alcohols in the presence of secondary or tertiary alcohols.

For example, in a molecule with both a primary and a secondary alcohol, treatment with one equivalent of TBDMS-Cl will predominantly yield the TBDMS ether of the less sterically hindered primary alcohol. This allows for subsequent chemical modifications at the unprotected secondary alcohol. This selectivity is a powerful tool for differentiating between similar functional groups within a molecule.

Orthogonal and Sequential Deprotection Strategies

Orthogonal protection refers to the use of multiple protecting groups in a single molecule that can be removed under different, specific conditions without affecting the others. The TBDMS group is a key player in such strategies. For instance, a molecule might contain a TBDMS ether, which is labile to fluoride ions, and a benzyl (B1604629) ether, which is removed by hydrogenolysis. This allows for the selective deprotection of either hydroxyl group at a desired stage of the synthesis.

Sequential deprotection involves the removal of different protecting groups in a specific order. The differential stability of various silyl ethers allows for their sequential removal. For example, a TMS ether can be cleaved under very mild acidic conditions that leave a TBDMS ether intact. Subsequently, the more robust TBDMS group can be removed using a stronger fluoride source or more forcing acidic conditions. This hierarchical deprotection is essential for the regioselective unmasking of hydroxyl groups in intricate synthetic pathways.

The cleavage of TBDMS ethers is most commonly achieved using fluoride ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF). The high affinity of fluoride for silicon drives this reaction, forming a strong Si-F bond and liberating the alcohol. Acidic conditions, such as acetic acid in aqueous THF or hydrochloric acid in methanol, can also be employed for deprotection.

Table 2: Common Reagents for TBDMS Deprotection

Reagent Conditions Selectivity
Tetrabutylammonium fluoride (TBAF) THF, room temperature Highly effective for most silyl ethers
Hydrofluoric acid (HF) Acetonitrile/Pyridine (B92270) Can be tuned for selective deprotection
Acetic Acid (AcOH) THF/H₂O Milder acidic conditions
Hydrochloric Acid (HCl) Methanol Stronger acidic conditions
Pyridinium (B92312) p-toluenesulfonate (PPTS) Methanol, heat Mildly acidic, useful for sensitive substrates

This table provides a summary of common deprotection methods.

In the context of tert-Butyl(4-chlorobutoxy)dimethylsilane, the presence of the 4-chlorobutyl chain offers the potential for further synthetic manipulations after the TBDMS group has been installed on a substrate. The terminal chloride could, in principle, participate in nucleophilic substitution reactions, allowing for the tethering of the protected substrate to other molecules or solid supports. However, specific examples of such applications are not prominently featured in the surveyed literature.

Applications in Advanced Organic Synthesis

Utility as a Core Synthetic Building Block

In the field of organic synthesis, building blocks are fundamental molecular units that can be sequentially assembled to create more complex structures. sigmaaldrich.com tert-Butyl(4-chlorobutoxy)dimethylsilane serves as an exemplary building block, providing a robust and versatile four-carbon synthon. Its utility stems from the orthogonal reactivity of its two key functional groups: the chloroalkane and the tert-butyldimethylsilyl (TBS) ether. The chloro group provides a handle for nucleophilic substitution or organometallic reagent formation, while the TBS ether masks a hydroxyl group, protecting it from undesired reactions until a later, strategic deprotection step.

The primary function of this compound is to introduce a tert-butyldimethylsilyloxybutyl moiety into a target molecule. The TBS group is a sterically hindered and robust protecting group for alcohols, stable to a wide range of reaction conditions, including organometallic reagents and many oxidizing and reducing agents. This allows chemists to perform extensive chemical transformations on other parts of the molecule without affecting the protected hydroxyl group. The four-carbon chain can act as a flexible linker or as an integral part of a larger carbon skeleton. Once the necessary synthetic steps are complete, the TBS group can be selectively removed, typically under acidic conditions or with a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride), to reveal the primary alcohol for further functionalization.

A significant application of this compound is its role as a precursor to the corresponding Grignard reagent, 4-(tert-butyldimethylsilyloxy)butylmagnesium chloride. nih.govacs.org This transformation is achieved by reacting the chloroalkane with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). The resulting organometallic species is a potent carbon nucleophile, capable of reacting with a wide array of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. This strategy is particularly powerful for constructing elaborate carbon skeletons from simpler starting materials. For instance, this Grignard reagent has been utilized in conjugate addition reactions, a key step in building complex cyclic and acyclic systems. nih.govacs.org

Contributions to Natural Product Total Synthesis

The strategic use of this compound is highlighted in the challenging field of natural product total synthesis, where complex, biologically active molecules are constructed from simple, commercially available starting materials.

A notable example of the compound's application is in the total synthesis of 20-nor-Salvinorin A, a potent and selective kappa-opioid receptor (κ-OR) agonist. nih.govchemrxiv.orgchemrxiv.org Salvinorin A itself has therapeutic potential, but its structural complexity and instability have hampered its development. researchgate.net The synthesis of the more stable analogue, 20-nor-Salvinorin A, represents a significant achievement, enabling deeper exploration of its medicinal properties. nih.govresearchgate.net The entire synthesis was completed in a concise 10-step sequence. nih.govresearchgate.net

In the synthesis of 20-nor-Salvinorin A, commercially available this compound was converted into its Grignard reagent (reagent 5 in the synthetic scheme). nih.govacs.orgresearchgate.net This nucleophilic building block was then added to Hagemann's ester (4 ), a common starting material in terpene synthesis, in a Michael addition reaction. nih.govacs.org This key step established a crucial carbon-carbon bond and introduced the protected four-carbon side chain, which would ultimately form part of the core ring structure of the target molecule. The reaction between the Grignard reagent and the enone, facilitated by the addition of zinc chloride and acrolein, led to the formation of intermediate 6 , a pivotal precursor in the synthetic pathway. nih.govacs.org This demonstrates the compound's direct role in assembling the foundational framework of the natural product analogue.

Table 1: Key Reagents in the Initial Steps of 20-nor-Salvinorin A Synthesis

Reagent NameStructure/FormulaRole in Synthesis
This compoundC₁₀H₂₃ClOSiPrecursor to the Grignard reagent. nih.govacs.org
Grignard Reagent 5 C₁₀H₂₃ClMgOSiNucleophilic building block for C-C bond formation. nih.govacs.orgresearchgate.net
Hagemann's Ester (4 )C₁₀H₁₄O₃Electrophilic partner in the Michael addition. nih.govacs.org
Intermediate 6 Not specifiedKey intermediate formed after the conjugate addition. nih.govacs.org

Synthesis of Complex Heterocyclic Systems

Role in the Construction of Tricyclic Indole-2-carboxamide Analogues

A key application of this compound is demonstrated in the synthesis of complex heterocyclic systems, specifically in the generation of tricyclic indole-2-carboxamide analogues. researchgate.net In a multi-step synthetic pathway aimed at producing potential antitumour agents, this compound serves as a crucial building block for introducing a protected hydroxyl functionality. researchgate.net

The synthesis involves the N-alkylation of an indole (B1671886) nitrogen using this compound in the presence of a strong base like sodium hydride (NaH) in dimethylformamide (DMF). researchgate.net This reaction attaches the 4-(tert-butyldimethylsilyloxy)butyl chain to the indole core. The tert-butyldimethylsilyl (TBDMS) protecting group is essential as it masks the hydroxyl group, preventing it from interfering with subsequent reactions. organic-chemistry.orgsemanticscholar.orgacs.org Following the alkylation, the robust TBDMS ether is selectively cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), to reveal the primary alcohol. This terminal hydroxyl group can then be utilized for further functionalization or cyclization, ultimately leading to the desired tricyclic structure. researchgate.net

The specific sequence reported for the synthesis of a 4-hydroxybutyl substituted tricyclic indole-2-carboxamide analogue is detailed in the table below. researchgate.net

StepReagents and ConditionsPurpose
1NaH, DMF, rt, 0.5 hDeprotonation of the indole nitrogen to form the nucleophile.
2This compound, rt, 24 hN-alkylation, introducing the protected 4-hydroxybutyl chain.
3TBAF, THF, rt, 16 hDeprotection of the silyl (B83357) ether to unmask the hydroxyl group.
4TFA, DCM, rt, 2 hFinal step in the sequence to yield the target analogue.

Table 1: Synthetic sequence involving this compound. researchgate.net

This strategic use of a bifunctional, protected reagent highlights its importance in simplifying complex syntheses and enabling the construction of intricate heterocyclic frameworks. rsc.orgnih.gov

Synthesis of Tetrahydrotriazolo[1,5-a]pyridines from Related Silyl Intermediates

While not directly employing this compound, a related synthesis showcases the utility of the tert-butyldimethylsilyl (TBDMS) group in constructing other complex heterocycles like 4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro- researchgate.netcmu.eduacs.orgtriazolo[1,5-a]pyridine. This process demonstrates the broader role of silyl intermediates in heterocyclic chemistry.

This example, though using a different starting material, underscores the value of the TBDMS moiety as both a directing group and a protective group in the assembly of complex ring systems.

Applications in Polymer Chemistry and Materials Science

The dual functionality of this compound provides it with significant potential in the fields of polymer chemistry and materials science, particularly for creating functional polymers and modifying surfaces.

Synthesis of Functionalized Monomers for Polymerization

The tert-butyldimethylsilyl ether group is a widely used protecting group for hydroxyl functionalities in monomers intended for living anionic polymerization. cmu.eduresearchgate.net Functional groups like hydroxyls would otherwise terminate the polymerization by reacting with the highly reactive anionic initiator or propagating chain end. mdpi.com By masking the hydroxyl group as a stable silyl ether, monomers can be successfully polymerized in a controlled fashion to produce well-defined polymers with narrow molecular weight distributions. cmu.eduresearchgate.net

The structure of this compound makes it an ideal precursor for creating such functionalized monomers. The chloroalkyl tail can be converted into a polymerizable group, such as a styrenic or acrylic moiety, through standard organic transformations. For instance, it could be used to alkylate a phenolic compound like 4-vinylphenol (B1222589) or coupled to a suitable vinyl-containing molecule.

Once polymerized, the silyl ether protecting groups can be quantitatively removed under mild conditions (e.g., using acid or a fluoride source) to unmask the hydroxyl groups along the polymer backbone. cmu.edu This strategy yields well-defined, functional polymers like poly(vinylphenol), which are of significant interest for applications in electronics and photoresists. cmu.edu This general methodology is a cornerstone of synthesizing advanced polymer architectures. acs.orgcmu.edu

Feature of this compoundRole in Monomer Synthesis
tert-Butyldimethylsilyl Ether Group Acts as a robust protecting group for a hydroxyl function, stable to anionic polymerization conditions. cmu.eduresearchgate.net
4-Chlorobutyl Chain Provides a reactive handle for introducing a polymerizable moiety (e.g., vinyl group) to create a functional monomer.

Table 2: Features for Functionalized Monomer Synthesis.

Potential as Coupling Agents or Surface Modifiers

The compound's structure suggests its potential as a coupling agent or surface modifier, particularly for siliceous materials or other surfaces bearing hydroxyl groups. researchgate.net Organosilanes are frequently used to chemically modify surfaces to alter properties like hydrophobicity, adhesion, and biocompatibility. mdpi.commdpi.com

The tert-butyldimethylsilyloxy end of the molecule can participate in silanization reactions. While the Si-O-C bond is less reactive than the Si-Cl bond found in common silylating agents like tert-butyl(chloro)dimethylsilane, it can still be used for surface grafting, potentially through hydrolysis to a silanol (B1196071) followed by condensation with surface hydroxyls. sigmaaldrich.com More commonly, the chloroalkyl end would be used to attach the molecule to a surface via nucleophilic substitution, or the entire molecule could be altered to create a more reactive trialkoxysilane. mdpi.com

Applications in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Biologically Active Molecules

This reagent's utility is showcased in its application as a building block for molecules designed to interact with specific biological targets. Its dual reactivity allows for its incorporation into a parent molecule, introducing a four-carbon chain that can be terminally functionalized at a later synthetic stage. This strategy is employed in the development of various therapeutic agents. nih.govnih.gov

The kappa-opioid receptor (KOR) is a significant target for the development of therapeutics for pain and pruritus (itch) that aim to avoid the severe side effects associated with other opioid receptors. nih.govmdpi.com The synthesis of potent and selective KOR agonists often involves the construction of complex molecular architectures, such as the perhydroquinoxaline-based structures or modified epoxymorphinans. mdpi.comnih.gov

In the synthesis of such complex molecules, tert-Butyl(4-chlorobutoxy)dimethylsilane can serve as a key intermediate for introducing a flexible, oxygenated side chain. The chloride end of the molecule allows for alkylation of a nucleophilic site (such as an amine or a phenolate) on the core structure of the agonist. The TBDMS-protected butoxy chain can be a crucial pharmacophoric element, with the oxygen atom potentially forming a key hydrogen bond interaction within the receptor's binding pocket after deprotection. The hydroxylated perhydroquinoxaline 14, for example, showed moderate κ receptor affinity, highlighting the importance of such polar groups. mdpi.com The synthesis of these agonists is a multi-step process, and the use of building blocks like this compound facilitates the systematic construction of analogs to probe for optimal receptor affinity and selectivity. mdpi.com

Aspartic proteases are a class of enzymes that are critical to the life cycles of pathogens, including the HIV virus and the malaria-causing parasite Plasmodium falciparum. internationaljournalssrg.orgnih.gov Consequently, inhibitors of these enzymes are important therapeutic targets. The design of these inhibitors often involves creating molecules that mimic the transition state of the peptide bond hydrolysis, and this frequently requires the assembly of several distinct fragments or building blocks. nih.govdigitellinc.com

The development of novel anticancer drugs is a major focus of medicinal chemistry. Many effective agents work by targeting microtubules, essential components of the cellular skeleton. nih.gov The synthesis of these agents, such as cis-restricted combretastatin (B1194345) analogues, involves creating molecules with specific three-dimensional arrangements of aromatic rings and side chains. nih.gov this compound can be used to introduce a flexible butoxy side chain onto a heterocyclic core, a common feature in many antitumor compounds. This allows for the exploration of how such a chain influences the molecule's ability to interact with its biological target. nih.govwjpsonline.com

In a different therapeutic area, synthetic cannabinoid receptor agonists (SCRAs) have been developed for research and therapeutic purposes. nih.gov These molecules typically feature a core structure, a linker, and a "tail" group, which is often an alkyl chain. The nature of this tail is critical for the compound's affinity and efficacy at cannabinoid receptors. frontiersin.org Researchers have synthesized SCRAs with various tail substituents to optimize their pharmacological properties. This compound is a suitable reagent for introducing a butoxy tail onto the nitrogen of an indole (B1671886) or indazole core, common scaffolds in SCRAs. nih.govfrontiersin.org The terminal TBDMS-protected alcohol offers a site for further modification or can be deprotected to yield a hydroxylated tail, adding polarity to a typically hydrophobic part of the molecule.

Table 1: Synthetic Applications of this compound

Target Class Role of Reagent Example Core Structures Relevant Findings
κ-Opioid Receptor Agonists Introduces a flexible, protected, oxygenated side chain. Perhydroquinoxalines, Epoxymorphinans The presence of a polar OH group on the side chain can be crucial for receptor affinity. mdpi.com
Aspartic Protease Inhibitors Functions as a bifunctional linker to add a side chain with a latent hydroxyl group. Peptide-mimetic scaffolds, Heterocyclic cores The terminal hydroxyl group can form key hydrogen bonds in the enzyme's active site. nih.gov
Antitumor Agents Adds a flexible butoxy side chain to a core scaffold. Triazoles, Thiazoles, Phthalazines Side chain modifications are critical for optimizing tubulin polymerization inhibition and improving bioavailability. nih.govnih.gov
Cannabinoid Receptor Agonists Serves as a precursor for the "tail" portion of the molecule. Indazoles, Indoles The tail substituent is a key determinant of affinity and efficacy at CB1 and CB2 receptors. frontiersin.org

Strategic Role as a Key Intermediate in Drug Development Pathways

The strategic value of this compound in drug development lies in its identity as a key bifunctional intermediate. Its two distinct reactive sites allow for a modular and controlled approach to the synthesis of complex molecules. nih.govnih.gov Chemists can first use the chloroalkyl end to attach the four-carbon linker to a wide variety of molecular cores via well-established reactions like nucleophilic substitution.

This initial step securely installs the side chain while the hydroxyl group remains "hidden" or protected by the bulky TBDMS group. This protection is crucial as it prevents the hydroxyl group from interfering with subsequent chemical transformations on other parts of the molecule. Once the rest of the molecular construction is complete, the TBDMS group can be selectively removed to unmask the primary alcohol. This final hydroxyl group can then be used for further derivatization or serve as a final, crucial pharmacophoric feature for biological activity. This strategic, sequential reactivity makes it a valuable building block in creating diverse chemical libraries for drug screening. nih.gov

Structure-Activity Relationship (SAR) Studies Enabled by this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, involving the synthesis and testing of a series of related compounds to determine which chemical features are responsible for their biological activity. researchgate.net The use of this compound is particularly well-suited to facilitate these studies.

By reacting this single reagent with a variety of different core scaffolds, chemists can generate a series of derivatives that all share the exact same butoxy-TBDMS side chain. Comparing the biological activities of these new molecules allows researchers to understand how this specific side chain contributes to the activity across different molecular contexts.

Conversely, the reagent can be attached to a single, promising core structure. The resulting intermediate, with its terminal TBDMS group, becomes a branch point for further diversification. The silyl (B83357) ether can be removed, and the newly exposed alcohol can be converted into a range of other functional groups, such as esters, ethers, or amines. This creates a focused library of compounds where only the very tip of the side chain is altered. Testing this library provides detailed information on which functional groups are tolerated or preferred at that specific position for optimal interaction with the biological target. The tert-butyl group itself, a common motif in medicinal chemistry, is known to influence properties like metabolic stability and lipophilicity, and its inclusion within the TBDMS protecting group is a relevant factor in the physicochemical properties of the intermediate. nih.govresearchgate.net

Table 2: Utility of this compound in SAR Studies

SAR Question Synthetic Strategy Potential Outcome
What is the effect of a flexible, four-carbon oxygenated chain on my core's activity? React the reagent with various core molecules to create a library where the side chain is constant. Determines if the butoxy chain is a privileged scaffold for a particular biological target. nih.gov
What functional group is optimal at the terminus of the four-carbon chain? Attach the reagent to a single core, deprotect the TBDMS group, and derivatize the resulting alcohol. Identifies the ideal terminal group (e.g., OH, OMe, OAc) for maximizing binding affinity or other desired properties. researchgate.net
How does the length of the linker chain impact efficacy? Synthesize analogs using reagents with different chain lengths (e.g., chloropropoxy, chloropentoxy) for comparison. Elucidates the optimal distance between the core and the terminal functional group for receptor engagement.

Computational and Mechanistic Studies

Theoretical Investigations of Reaction Mechanisms and Transition States

While specific theoretical studies on the reaction mechanisms of tert-Butyl(4-chlorobutoxy)dimethylsilane are not extensively documented in dedicated publications, the well-established principles of organosilicon chemistry allow for the extrapolation of its likely reaction pathways. The primary reactive centers are the silicon atom, susceptible to nucleophilic attack, and the terminal chlorine atom, which can undergo substitution or elimination reactions.

One of the most probable intramolecular reactions for this compound is cyclization to form a five-membered tetrahydrofuran (B95107) ring with the concomitant cleavage of the silyl (B83357) ether. Theoretical calculations on similar systems, such as the intramolecular C-H insertion of phosphanylidenecarbenes, have demonstrated the utility of ab initio and Density Functional Theory (DFT) calculations in determining reaction energetics. For instance, studies on the cyclization of MesP=C: (where Mes = 2,4,6-t-Bu₃C₆H₂) revealed an activation energy of 12.3 kcal/mol at the MP2(full)/6-31G(d) level of theory, indicating a kinetically accessible pathway. nih.gov A similar computational approach could be applied to model the intramolecular etherification of this compound, proceeding through a transition state involving the nucleophilic attack of the silyloxy oxygen onto the carbon bearing the chlorine atom.

The mechanisms of silyl ether formation and cleavage are generally understood to proceed through hypervalent silicon intermediates. libretexts.org For instance, the fluoride-mediated deprotection of silyl ethers is proposed to occur via a pentacoordinate silicon species. youtube.com Theoretical studies on the rearrangement of silylmethanol using the B3LYP hybrid functional have identified penta-coordinated silicon transition states. researchgate.net These computational models support the existence of low-energy pathways for reactions at the silicon center. In the context of this compound, reactions involving the silyl group, such as hydrolysis or exchange, would likely proceed through similar hypervalent transition states.

DFT calculations have also been instrumental in elucidating the transition states of various organic reactions, including those involving complex catalysts and substrates. researchgate.netnih.gov The insights gained from these studies, such as the geometry of transition states and the role of catalysts, can be applied to predict how this compound might interact with various reagents. For example, in a potential palladium-catalyzed cross-coupling reaction at the chloro-terminus, DFT could model the oxidative addition, transmetalation, and reductive elimination steps, providing detailed information on the energy profile of the catalytic cycle.

Reaction Type Proposed Intermediate/Transition State Relevant Computational Method Key Findings from Analogous Systems
Intramolecular CyclizationPentacoordinate silicon-containing transition stateMP2, DFT (e.g., B3LYP)Kinetically feasible with moderate activation energies nih.gov
Silyl Ether CleavageHypervalent silicon intermediate (pentacoordinate)DFT (e.g., B3LYP)Formation of stable hypervalent silicon species is key libretexts.orgresearchgate.net
Substitution at C-ClSN2-type transition stateDFT, Ab initioEnergy barrier dependent on solvent and nucleophile

Quantum Chemical Calculations on Reactivity and Selectivity Profiles

Quantum chemical calculations are a powerful tool for understanding the intrinsic reactivity and selectivity of molecules. By calculating properties such as atomic charges, frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors, a detailed picture of a molecule's chemical behavior can be constructed. mdpi.com

For this compound, the reactivity profile is dictated by the electronic properties of the silyl ether and the alkyl chloride moieties. The silicon atom, being less electronegative than oxygen, bears a partial positive charge, making it an electrophilic center susceptible to nucleophilic attack. Conversely, the oxygen atom is nucleophilic. The C-Cl bond is polarized, with the carbon atom being electrophilic and the chlorine atom being a good leaving group.

DFT can be used to calculate various reactivity indices that quantify these concepts. For example, the Fukui function can predict the most likely sites for nucleophilic and electrophilic attack. For this compound, these calculations would likely confirm the electrophilicity of the silicon atom and the carbon atom of the C-Cl bond.

The selectivity of reactions involving this compound can also be investigated using quantum chemical methods. For instance, in a reaction with a reagent that could potentially react at either the silicon atom or the chlorinated carbon, DFT calculations of the activation energies for both pathways could predict the major product. The selectivity would be influenced by both steric and electronic factors. The bulky tert-butyl group on the silicon atom provides significant steric hindrance, which might favor reactions at the less hindered chloro-terminus, depending on the nature of the attacking nucleophile.

The influence of substituents on reactivity can also be modeled. For example, replacing the tert-butyl group with other alkyl or aryl groups would alter the electronic and steric environment around the silicon atom, thereby affecting its reactivity. Quantum chemical calculations can quantify these effects, providing a rational basis for designing derivatives with tailored reactivity profiles.

Molecular Property Computational Method Predicted Reactivity/Selectivity for this compound
Atomic ChargesNatural Bond Orbital (NBO) analysisPartial positive charge on Si and C of C-Cl, partial negative on O and Cl
Frontier Orbitals (HOMO/LUMO)DFTHOMO likely localized on the oxygen and C-Cl bond; LUMO likely on the Si and C-Cl antibonding orbitals
Fukui FunctionsConceptual DFTPredicts sites for nucleophilic (Si, C of C-Cl) and electrophilic (O) attack
Activation EnergiesDFT with transition state searchingCan differentiate between competing reaction pathways to predict selectivity

Molecular Modeling and Conformational Analysis of Derivatives

The three-dimensional structure and conformational flexibility of molecules play a critical role in their reactivity and physical properties. Molecular modeling techniques, ranging from molecular mechanics to high-level quantum chemical calculations, are used to explore the conformational space of molecules and identify their most stable geometries.

For this compound and its derivatives, the flexible butoxy chain allows for a multitude of possible conformations. The relative energies of these conformers are determined by a balance of steric and electronic interactions. The bulky tert-butyldimethylsilyl group significantly influences the conformational preferences of the adjacent part of the alkyloxy chain.

Studies on silyloxycyclohexanes have revealed that silyl ethers can have conformational preferences that differ significantly from their alkyl ether counterparts. nih.govresearchgate.net These studies, which employed both NMR spectroscopy and molecular mechanics (MM3) calculations, found that attractive and repulsive steric interactions, as well as the tendency for eclipsing of the exocyclic C-O bond, lead to unusually large populations of axial conformers in some cases. nih.gov For the flexible chain of this compound, similar gauche and anti conformations around the C-C and C-O bonds would be expected, with the lowest energy conformers minimizing steric clashes.

Molecular dynamics simulations could be used to explore the conformational landscape of this compound in different solvents, providing insights into how the solvent environment influences the population of different conformers. This is particularly relevant for understanding intramolecular reactions, as the probability of cyclization depends on the population of conformers in which the reactive ends of the molecule are in close proximity.

Conformational Feature Modeling Technique Predicted Behavior for this compound Derivatives
Dihedral Angle PreferencesMolecular Mechanics (e.g., MM3, MMFF), DFTPreference for anti and gauche conformations to minimize steric strain.
Overall Molecular ShapeMolecular Dynamics, Monte Carlo simulationsA distribution of extended and more compact conformers, with the relative populations depending on the solvent.
Influence of SubstituentsDFT, Molecular MechanicsBulky substituents will favor conformations that place them in less sterically hindered positions.

Future Directions and Research Opportunities

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The traditional synthesis of tert-Butyl(4-chlorobutoxy)dimethylsilane and similar bifunctional silanes often involves multi-step processes that may not align with the principles of green chemistry. Future research is anticipated to focus on developing more sustainable and atom-economical synthetic routes.

One promising direction is the advancement of catalytic methods for the direct and selective functionalization of silanes. The use of earth-abundant metal catalysts, such as those based on cobalt, for the hydrosilylation of unsaturated alcohols could offer a more environmentally friendly alternative to platinum-based catalysts. nih.gov Research into one-pot syntheses that combine hydrosilylation and subsequent functionalization without the need for isolating intermediates would significantly improve efficiency and reduce waste. nih.gov

Flow chemistry represents another key area for developing sustainable synthetic protocols. goflow.atnoelresearchgroup.com Continuous flow reactors can offer enhanced control over reaction parameters, improved safety for handling reactive intermediates, and the potential for higher yields and purity. mdpi.comnoelresearchgroup.com The adaptation of the synthesis of this compound to a flow process could lead to a more streamlined and scalable production method. goflow.at

Furthermore, the principles of atom economy, which emphasize the maximization of the incorporation of all materials used in the process into the final product, will guide future synthetic designs. This involves minimizing the use of protecting groups and stoichiometric reagents in favor of catalytic and more direct transformations.

Exploration of Novel Reactivity and Unprecedented Chemical Transformations

The bifunctional nature of this compound opens the door to a wide array of chemical transformations, and future research will undoubtedly uncover novel reactivity patterns.

The chloroalkyl group serves as a handle for various nucleophilic substitution reactions. For instance, it has been utilized to generate Grignard reagents for the synthesis of complex natural products like 20-nor-salvinorin A. acs.orgnih.govnih.govacs.orggoogle.com Future work could explore a broader range of organometallic transformations and cross-coupling reactions to forge new carbon-carbon and carbon-heteroatom bonds.

The silyl (B83357) ether moiety, while primarily a protecting group, can also participate in unique chemical reactions. The development of new methods for the selective cleavage of the TBDMS group under mild and specific conditions remains an active area of research. axispharm.comrsc.org Beyond its protective role, the silicon atom can influence the reactivity of adjacent functional groups, a phenomenon that could be exploited in the design of novel synthetic strategies. The exploration of intramolecular reactions, where the chloroalkyl chain interacts with the silyl ether or its derivatives, could lead to the formation of novel cyclic and macrocyclic structures.

Expansion of Applications in Complex Chemical Architecture and Synthetic Biology

The utility of this compound as a building block in the synthesis of complex molecules is an area ripe for expansion. Its bifunctional nature makes it an ideal linker or tether for connecting different molecular fragments.

In the realm of complex chemical architecture, this compound can be employed in the synthesis of macrocycles and other topologically intricate molecules. nih.gov The defined length of the butoxy chain provides a degree of control over the geometry of the resulting structures.

In synthetic biology, bifunctional linkers are crucial for the construction of neoglycoproteins and other engineered biomolecules. nih.govacs.orgwhiterose.ac.ukresearchgate.net The chloroalkyl group of this compound could be modified to introduce a bioorthogonal handle, allowing for its specific conjugation to proteins or other biological macromolecules. The silyl ether could then serve as a cleavable linker for the controlled release of cargo, such as drugs or imaging agents, within a biological system. axispharm.comnih.govresearchgate.net The development of silyl ether-based linkers that are sensitive to specific biological triggers, such as pH or enzymes, is a particularly promising avenue of research. nih.govnih.govacs.org

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Chemical Biology

The unique properties of this compound position it at the crossroads of several scientific disciplines, fostering interdisciplinary research opportunities.

Organic Chemistry and Materials Science: In materials science, organosilanes are widely used for surface modification. ncsu.edurussoindustrial.ruresearchgate.net The silyl ether end of this compound can be used to anchor the molecule to silica-based surfaces, while the chloroalkyl end can be further functionalized to impart specific properties to the material, such as hydrophobicity or biocompatibility. dakenchem.comulprospector.com This could lead to the development of advanced materials with tailored surface properties for applications in coatings, adhesives, and electronics. russoindustrial.rudakenchem.com

Organic Chemistry and Chemical Biology: The intersection of organic chemistry and chemical biology offers exciting prospects for the application of this compound. As a bifunctional linker, it can be used to create probes for studying biological processes or to develop novel drug delivery systems. nih.govresearchgate.net The silyl ether can be designed as a cleavable linker in antibody-drug conjugates (ADCs), releasing the cytotoxic payload under the specific acidic conditions of tumor cells. axispharm.comnih.govresearchgate.net The ability to tune the cleavage rate of silyl ethers by modifying the substituents on the silicon atom provides a powerful tool for controlling drug release profiles. nih.govacs.org

Q & A

Q. What are the common synthetic routes for tert-butyl(4-chlorobutoxy)dimethylsilane, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution. For example, tert-butyl(chloro)dimethylsilane can react with 4-chlorobutanol under anhydrous conditions. Key parameters include:
  • Catalysts : Use of 1H-imidazole (1.5–2.0 eq) to scavenge HCl and drive the reaction .
  • Solvents : Polar aprotic solvents like DMF or THF improve solubility and reaction efficiency .
  • Temperature : Reactions at 40–60°C for 16–24 hours yield 60–85% product, monitored via TLC (Rf ~0.5 in hexane:EtOAc 9:1) .
    Optimization Tip : Pre-drying solvents and using molecular sieves reduce side reactions (e.g., hydrolysis).

Q. Which purification techniques are most effective for tert-butyl(4-chlorobutoxy)dimethylsilane, and how do they impact purity assessment?

  • Methodological Answer :
  • Column Chromatography : Silica gel (60–120 mesh) with hexane:EtOAc (95:5) effectively separates siloxane byproducts .
  • Recrystallization : Using cold diethyl ether yields crystals with >95% purity (confirmed by HPLC) .
  • Analytical Validation : TLC (visualization under UV) and GC-MS (m/z 237 [M+]) ensure absence of residual chlorobutanol or silanol impurities .

Q. How can the stability of tert-butyl(4-chlorobutoxy)dimethylsilane be maintained during storage?

  • Methodological Answer :
  • Storage Conditions : Store under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent hydrolysis and photodegradation .
  • Solvent Compatibility : Avoid protic solvents (e.g., water, alcohols); use anhydrous DCM or THF for stock solutions .

Advanced Research Questions

Q. What mechanistic insights explain the selectivity of this compound in silylation reactions?

  • Methodological Answer : The bulky tert-butyl group sterically hinders nucleophilic attack at the silicon center, favoring selective silylation of primary alcohols over secondary or tertiary hydroxyl groups. Kinetic studies using competitive substrates (e.g., 1° vs 2° alcohols) show a 10:1 selectivity ratio under mild conditions (rt, 12h) . Key Data :
SubstrateRelative Reactivity (k₁/k₂)
1° Alcohol1.0
2° Alcohol0.1
Data derived from competition experiments .

Q. How does the reactivity of tert-butyl(4-chlorobutoxy)dimethylsilane compare to its bromo and iodo analogs in cross-coupling reactions?

  • Methodological Answer :
  • Leaving Group Efficiency : The chloro derivative shows lower reactivity in Pd-catalyzed couplings (e.g., Suzuki) compared to Br/I analogs due to weaker Si–X bond polarization. For example:
XReaction Yield (Suzuki Coupling)
Cl45–60%
Br70–85%
I85–95%
Data adapted from iodo analog studies .
  • Workaround : Activate Cl-substituted silanes with F⁻ sources (e.g., TBAF) to generate reactive siloxide intermediates .

Q. What are the challenges in characterizing tert-butyl(4-chlorobutoxy)dimethylsilane using NMR spectroscopy, and how can they be addressed?

  • Methodological Answer :
  • Signal Overlap : The butoxy chain protons (δ 1.4–1.8 ppm) overlap with tert-butyl signals. Use 2D NMR (HSQC) to resolve assignments .
  • ¹³C NMR : The silicon-bound carbons (Si–O–C) appear at δ 18–22 ppm, distinct from aliphatic carbons .
  • Deuterated Solvents : CDCl₃ is preferred; avoid DMSO-d₆ (causes peak broadening) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.